Linarin
Overview
Description
Linarin, also known as acacetin-7-O-rutinoside, is a naturally occurring flavonoid glycoside. It is predominantly found in various plant species such as Chrysanthemum indicum, Buddleja officinalis, and Cirsium setosum. This compound has garnered significant attention due to its diverse pharmacological activities, including analgesic, antipyretic, anti-inflammatory, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linarin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from plants like Chrysanthemum indicum using solvents such as methanol or ethanol. The extract is then purified using techniques like macroporous resin enrichment followed by preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale extraction from plant materials. The process includes macroporous resin enrichment to concentrate the compound, followed by preparative HPLC to achieve high purity levels. This method ensures the efficient and cost-effective production of this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Linarin undergoes several types of chemical reactions, including hydrolysis, demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage . These reactions are crucial for its metabolism and bioavailability in biological systems.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions to break down this compound into its aglycone and sugar components.
Demethylation: Often involves the use of demethylating agents like boron tribromide (BBr3) or aluminum chloride (AlCl3).
Glucuronidation and Sulfation: These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases and sulfotransferases in biological systems.
Major Products Formed
The major products formed from these reactions include acacetin, apigenin, and various glucuronide and sulfate conjugates .
Scientific Research Applications
Linarin has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Medicine: Investigated for its neuroprotective, anti-inflammatory, and hepatoprotective effects. .
Industry: Utilized in the development of dietary supplements and herbal medicines due to its health benefits.
Mechanism of Action
Linarin exerts its effects through various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, this compound modulates the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex, leading to the suppression of nuclear factor kappa-B (NF-κB) activation, which plays a key role in inflammatory responses .
Comparison with Similar Compounds
Linarin is often compared with other flavonoid glycosides such as pectothis compound and acacetin. While all these compounds share similar structural features and pharmacological activities, this compound is unique due to its specific glycosylation pattern, which influences its bioavailability and therapeutic potential .
Similar Compounds
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-PJOVQGMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197382 | |
Record name | Linarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-36-4 | |
Record name | Linarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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